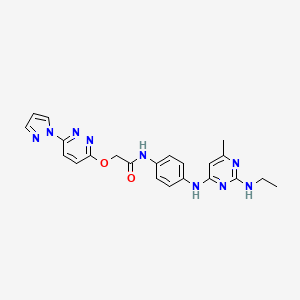![molecular formula C17H16F3N5O3S B2561500 1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097862-83-2](/img/structure/B2561500.png)
1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Design and Synthesis
Researchers have designed and synthesized a series of thiazolidine-2,4-diones, including compounds structurally related to the specified chemical, to evaluate their hypoglycemic activity. These compounds were studied for their effects on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in diabetic mouse models. The structure-activity relationships highlighted the potential clinical applications of these compounds in diabetes treatment (Oguchi et al., 2000).
Anti-Arrhythmic Properties
Another study focused on the synthesis and structure-activity relationship of new 5-arylidene imidazolidine-2,4-dione derivatives, investigating their anti-arrhythmic properties in vitro and in vivo. This research provides insights into the potential use of such compounds for developing new anti-arrhythmic medications (Pękala et al., 2005).
Antimicrobial Activity
Imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to the specified compound, were synthesized and tested for their antibacterial and antifungal activities. These compounds displayed significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Alegaon & Alagawadi, 2011).
Electrochemical Studies
The electrochemical behavior of hydantoin derivatives, including those structurally similar to the specified compound, was studied to understand their redox processes. This research aids in elucidating the biochemical actions of these compounds, potentially leading to new applications in electrochemical sensors or drug design (Nosheen et al., 2012).
Selective Cannabinoid Receptor Agonists
Research into 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives revealed novel chemotypes with selective cannabinoid CB2 receptor agonist activity. These findings could lead to the development of new therapeutics for treating neuropathic pain and other conditions mediated by the cannabinoid CB2 receptor (van der Stelt et al., 2011).
Chemosensitizers for Antibiotic Resistance
A series of imidazolidine-4-one derivatives was evaluated for their potential to improve the effectiveness of antibiotics against resistant strains of Staphylococcus aureus. This research highlights the potential of such compounds to combat antibiotic resistance, a growing concern in healthcare (Matys et al., 2015).
Future Directions
properties
IUPAC Name |
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c18-17(19,20)9-25-14(26)8-24(16(25)28)11-3-5-23(6-4-11)15(27)10-1-2-12-13(7-10)22-29-21-12/h1-2,7,11H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBTIGVCWAKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

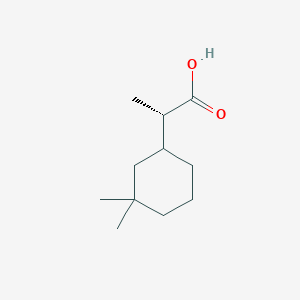
![1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2561418.png)
![(1S,5R)-Bicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B2561419.png)
![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)
![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)
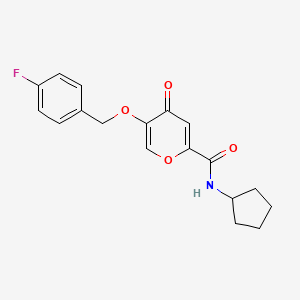
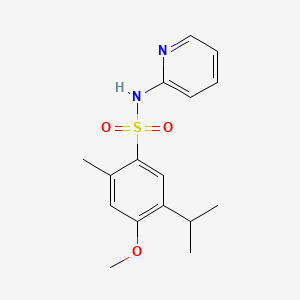
![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)
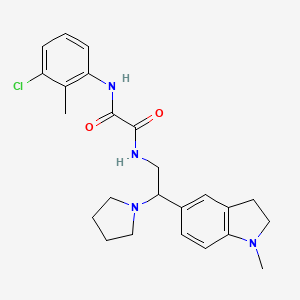
![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)
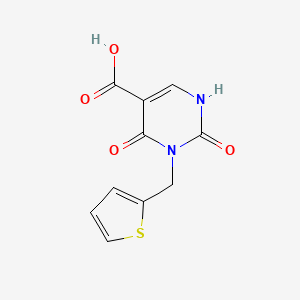
![3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561436.png)
